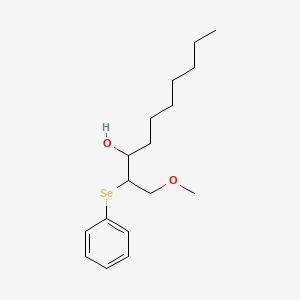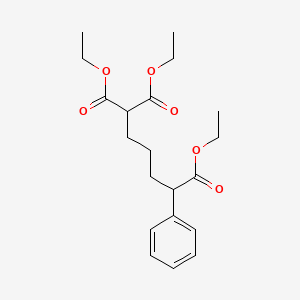
Triethyl 5-phenylpentane-1,1,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 5-phenylpentane-1,1,5-tricarboxylate is an organic compound with the molecular formula C18H26O6 It is a tricarboxylate ester, which means it contains three ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl 5-phenylpentane-1,1,5-tricarboxylate typically involves the esterification of 5-phenylpentane-1,1,5-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-phenylpentane-1,1,5-tricarboxylic acid.
Reduction: 5-phenylpentane-1,1,5-triol.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl 5-phenylpentane-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Triethyl 5-phenylpentane-1,1,5-tricarboxylate depends on the specific reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new compounds. The phenyl group can also engage in electrophilic aromatic substitution reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Triethyl 1,3,5-benzenetricarboxylate: Similar in having three ester groups but differs in the aromatic ring structure.
Triethyl 1,3,5-pentaneticarboxylate: Similar in having three ester groups but differs in the aliphatic chain structure.
Uniqueness: Triethyl 5-phenylpentane-1,1,5-tricarboxylate is unique due to the presence of both an aromatic phenyl group and a flexible aliphatic chain, which imparts distinct chemical properties and reactivity compared to other tricarboxylate esters.
Propiedades
Número CAS |
79333-24-7 |
|---|---|
Fórmula molecular |
C20H28O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
triethyl 5-phenylpentane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C20H28O6/c1-4-24-18(21)16(15-11-8-7-9-12-15)13-10-14-17(19(22)25-5-2)20(23)26-6-3/h7-9,11-12,16-17H,4-6,10,13-14H2,1-3H3 |
Clave InChI |
OWLLZRMWHFFMFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


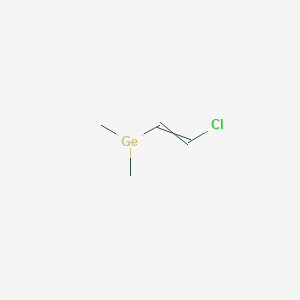
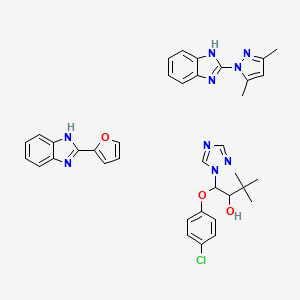
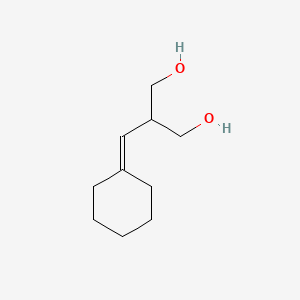
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
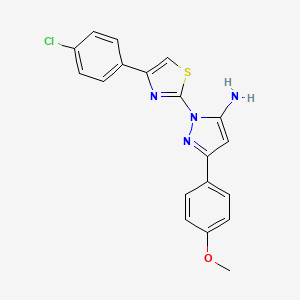


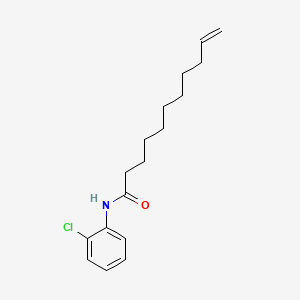
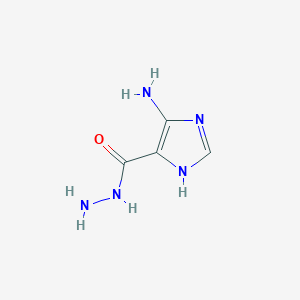
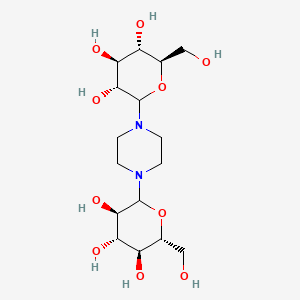
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

